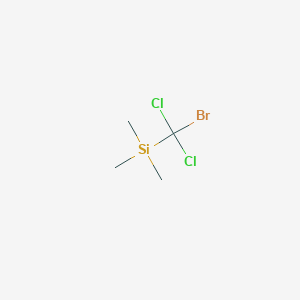

(Bromodichloromethyl)trimethylsilane

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(Bromodichloromethyl)trimethylsilane is a chemical compound with the molecular formula C4H9BrCl2Si .

Synthesis Analysis

While there isn’t specific information available on the synthesis of (Bromodichloromethyl)trimethylsilane, bromotrimethylsilane has been used as a selective reagent for the synthesis of bromohydrins . The reaction with glycerol likely forms a silyl derivative that undergoes an activated epoxide formation that eventually experiences a selective opening by nucleophilic bromide substitution .Molecular Structure Analysis

The molecular structure of (Bromodichloromethyl)trimethylsilane consists of a silicon atom bonded to three methyl groups and a bromodichloromethyl group .Physical And Chemical Properties Analysis

(Bromodichloromethyl)trimethylsilane is a low melting solid with a melting point of 153 - 154°C . It should be stored under inert gas at 4°C .科学的研究の応用

Dielectric Film Deposition in Microelectronics

Trimethylsilane, a related compound to (Bromodichloromethyl)trimethylsilane, is utilized in the deposition of dielectric thin films for microelectronic applications. It is particularly effective in plasma-enhanced chemical vapor deposition (PECVD) processes for creating low permittivity dielectric versions of amorphous hydrogenated silicon carbide and its oxides, which are crucial for advanced device multilevel metal interconnection schemes (Loboda, 1999).

Gold-Catalyzed Oxidative Coupling Reactions

In organic chemistry, aryltrimethylsilanes, closely related to (Bromodichloromethyl)trimethylsilane, are used in gold-catalyzed oxidative coupling reactions. These reactions are notable for reducing the observation of homocoupling byproducts and facilitating facile intramolecular coupling reactions (Brenzovich, Brazeau, & Toste, 2010).

Protection in Grignard Syntheses

The trimethylsilyl group is employed as a protective agent for terminal ethynyl groups in Grignard syntheses. This method has been used to create compounds with SiMe3, SiEt3, or SnMe3 groups, demonstrating the utility of trimethylsilane derivatives in synthetic organic chemistry (Eaborn, Thompson, & Walton, 1967).

Synthesis of Difluoroolefins

The combination of (chlorodifluoromethyl)trimethylsilane and triphenylphosphine can be used for the synthesis of gem-difluoroolefins from carbonyl compounds, a process that demonstrates the reactivity and utility of trimethylsilane derivatives in organic synthesis (Wang, Li, Ni, & Hu, 2014).

Reactions with Phenyl(trihalomethyl)mercury Compounds

Phenyl(bromodichloromethyl)mercury, a compound related to (Bromodichloromethyl)trimethylsilane, reacts with bis(trimethylsilyl)mercury to produce various organosilicon and organogermanium compounds. This highlights the reactivity of these compounds in organometallic chemistry (Seyferth, Hanson, Prokai, & Cross, 1970).

Phosphonate Ester Dealkylation

Bromotrimethylsilane is used for selective P–O silyldealkylation of mixed carboxylate–phosphonate alkyl esters. This process enables the preparation of various phosphonic acids and demonstrates the broad utility of trimethylsilane derivatives in organophosphorus chemistry (McKenna & Schmidhuser, 1980).

作用機序

Target of Action

(Bromodichloromethyl)trimethylsilane is a chemical compound with the molecular formula C4H9BrCl2Si Similar compounds like trimethylsilyl chloride are known to react with nucleophiles .

Mode of Action

It’s known that similar compounds, such as trimethylsilyl chloride, are reactive towards nucleophiles, resulting in the replacement of the chloride .

Result of Action

It’s known that similar compounds, such as bromotrimethylsilane, are efficient reagents in the solvent-free conversion of glycerol into bromohydrins, useful intermediates in the production of fine chemicals .

Action Environment

It’s known that similar compounds, such as trimethylsilyl chloride, are stable in the absence of water .

特性

IUPAC Name |

[bromo(dichloro)methyl]-trimethylsilane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9BrCl2Si/c1-8(2,3)4(5,6)7/h1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHLQCRWESHHIEV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C(Cl)(Cl)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9BrCl2Si |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.01 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

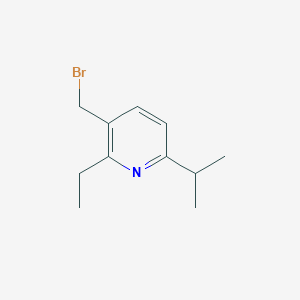

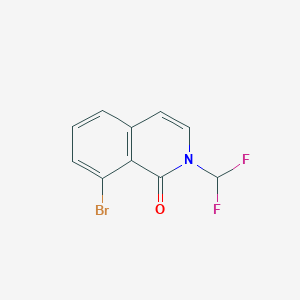

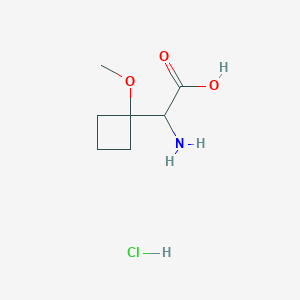

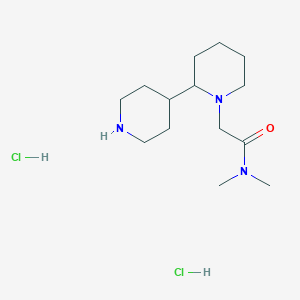

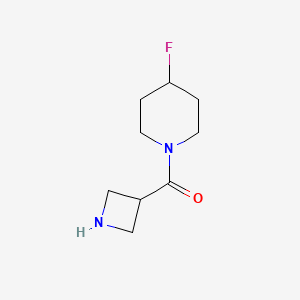

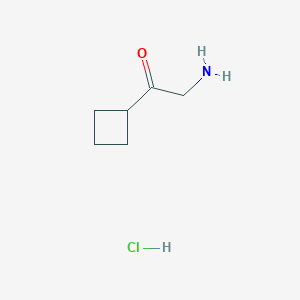

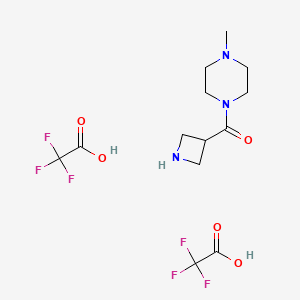

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1382601.png)

![2-[4-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid](/img/structure/B1382606.png)

![5-Azaspiro[2.3]hexane trifluoroacetate](/img/structure/B1382607.png)

![Ethanol,2-[[5-(4-bromophenyl)-6-chloro-4-pyrimidinyl]oxy]-](/img/structure/B1382619.png)